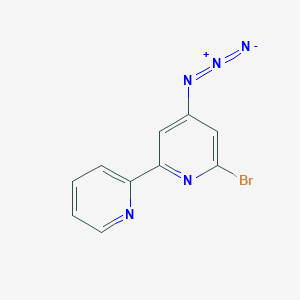

4-Azido-6-bromo-2,2'-bipyridine

Description

4-Azido-6-bromo-2,2'-bipyridine is a heterocyclic compound featuring a 2,2'-bipyridine core substituted with an azide (-N₃) group at the 4-position and a bromine atom at the 6-position. This dual functionalization renders the molecule highly reactive: the azide group enables participation in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) or photodegradation pathways, while the bromine atom serves as a versatile leaving group for nucleophilic substitution or cross-coupling reactions . Such properties make it a valuable precursor for synthesizing coordination complexes, photoactive materials, and bioorthogonal probes.

Properties

CAS No. |

265998-66-1 |

|---|---|

Molecular Formula |

C10H6BrN5 |

Molecular Weight |

276.09 g/mol |

IUPAC Name |

4-azido-2-bromo-6-pyridin-2-ylpyridine |

InChI |

InChI=1S/C10H6BrN5/c11-10-6-7(15-16-12)5-9(14-10)8-3-1-2-4-13-8/h1-6H |

InChI Key |

WGXUQEFZBOSKDR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=CC(=C2)N=[N+]=[N-])Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of bromine or N-bromosuccinimide (NBS) for the bromination step, followed by the reaction with sodium azide to introduce the azido group .

Industrial Production Methods

While specific industrial production methods for 4-Azido-6-bromo-2,2’-bipyridine are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors for better control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4-Azido-6-bromo-2,2’-bipyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The azido and bromo groups can participate in nucleophilic substitution reactions.

Coupling Reactions: The bipyridine core can engage in coupling reactions such as Suzuki, Stille, and Negishi couplings.

Common Reagents and Conditions

Substitution Reactions: Sodium azide, bromine, or N-bromosuccinimide (NBS) are commonly used reagents.

Coupling Reactions: Palladium catalysts and appropriate ligands are typically employed in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various bipyridine derivatives with different substituents .

Scientific Research Applications

4-Azido-6-bromo-2,2’-bipyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Azido-6-bromo-2,2’-bipyridine involves its ability to participate in various chemical reactions due to the presence of reactive azido and bromo groups. These functional groups can interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing structures .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity

The reactivity and applications of 2,2'-bipyridine derivatives depend critically on substituent positions and functional groups. Below is a comparative analysis of key analogues:

Table 1: Comparative Analysis of 2,2'-Bipyridine Derivatives

Key Observations:

Azide vs. Bromo Reactivity: The azide group in this compound distinguishes it from 4-Bromo-2,2'-bipyridine, enabling orthogonal reactivity for sequential functionalization. For example, the azide can undergo photolysis or click reactions, while the bromine can participate in Suzuki couplings . In contrast, 4-Bromo-2,2'-bipyridine (lacking an azide) is primarily used as a monofunctional ligand or intermediate for metal complexes .

Bromomethyl vs. Bromo :

- 5-(Bromomethyl)-2,2'-bipyridine () contains a brominated methyl side chain, facilitating covalent attachment to azolium salts for constructing heterobimetallic Ru/Au complexes. This contrasts with the direct substitution pattern in the target compound, which offers sterically accessible halogen and azide groups .

Core Isomerism (2,2' vs. 3,3'): 3,3'-Bipyridine derivatives () exhibit distinct electronic conjugation pathways due to their isomerism, making them superior for nonlinear optical (NLO) applications. Their symmetric push-pull-push design enhances third-order NLO properties, unlike 2,2'-bipyridines, which are more common in coordination chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.